molecular formula C11H7FO2S B8518973 5-(4-Fluorophenoxy)-2-thiophenecarboxaldehyde

5-(4-Fluorophenoxy)-2-thiophenecarboxaldehyde

Cat. No.: B8518973
M. Wt: 222.24 g/mol
InChI Key: UHTMAHDSLHNWKU-UHFFFAOYSA-N
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Description

5-(4-Fluorophenoxy)-2-thiophenecarboxaldehyde is a useful research compound. Its molecular formula is C11H7FO2S and its molecular weight is 222.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H7FO2S

Molecular Weight

222.24 g/mol

IUPAC Name

5-(4-fluorophenoxy)thiophene-2-carbaldehyde

InChI

InChI=1S/C11H7FO2S/c12-8-1-3-9(4-2-8)14-11-6-5-10(7-13)15-11/h1-7H

InChI Key

UHTMAHDSLHNWKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=CC=C(S2)C=O)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a tetrahydrofuran (150 mL) solution of 5-(4-fluoro-phenoxy)-thiophene-2-carbonitrile (6.10 g, 27.8 mmol) described in Manufacturing Example 91-1-1 was added dropwise diisobutyl aluminum hydride (0.97 M n-hexane solution, 43.0 mL, 41.7 mmol) on a dry ice-ethanol bath (−78° C.) under nitrogen atmosphere, which was stirred for 2 hours at room temperature. The reaction solution was added to water, followed by extraction with ethyl acetate. The organic layer was washed with saturated aqueous sodium chloride, and the solvent was evaporated under a reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:heptane=1:5) to obtain the title compound (3.4 g, 55.0%).
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step Two
Quantity
43 mL
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
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solvent
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Yield
55%

Synthesis routes and methods II

Procedure details

To a solution of 2-(4-fluorophenoxy)thiophene (3.66 g, 18.9 mmol) in THF (90 mL) at -78° C., was added butyllithium (7.5 ml of a 2.5M solution in hexanes, 18.9 mmol) dropwise. Upon completion of addition, the mixture was stirred for 20 min. N,N-Dimethylformamide (1.52 g, 20.8 mmol) was then added and the reaction was stirred for 40 min at -78° C. It was then quenched with saturated aqueous NH4Cl (100 mL) and extracted with ethyl acetate (3×100 mL). The organics were combined, dried over MgSO4 and concentrated. The resulting residue was chromatographed (silica gel; 3:1 hexanes, ether) to afford 3.59 g (86%) of 5-(4-fluorophenoxy)-2-thiophenecarboxaldehyde as a slightly orange solid.
Name
2-(4-fluorophenoxy)thiophene
Quantity
3.66 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.52 g
Type
reactant
Reaction Step Two

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